Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide

isoxazole SAR lipophilicity BET bromodomain

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide (CAS 2034451-33-5) is a fully synthetic small molecule belonging to the isoxazole-4-carboxamide class. It features a 3,5-dimethylisoxazole core, a trans-1,4-cyclohexyl linker, and a pyrazin-2-yloxy terminal group, yielding a molecular formula of C₁₆H₂₀N₄O₃ and a molecular weight of 316.36 g/mol.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 2034451-33-5
Cat. No. B2652471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
CAS2034451-33-5
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C16H20N4O3/c1-10-15(11(2)23-20-10)16(21)19-12-3-5-13(6-4-12)22-14-9-17-7-8-18-14/h7-9,12-13H,3-6H2,1-2H3,(H,19,21)
InChIKeyDXFKTMHKDVBNGM-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide (CAS 2034451-33-5): Chemical Class, Structural Identity, and Comparator Landscape for Procurement Decisions


3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide (CAS 2034451-33-5) is a fully synthetic small molecule belonging to the isoxazole-4-carboxamide class . It features a 3,5-dimethylisoxazole core, a trans-1,4-cyclohexyl linker, and a pyrazin-2-yloxy terminal group, yielding a molecular formula of C₁₆H₂₀N₄O₃ and a molecular weight of 316.36 g/mol . The closest commercially available structural analogs include the 5-monomethyl variant (CAS 2034437-66-4), the 3-cyanopyrazine analog (CAS 2034451-80-2), the 5-fluoropyrimidine analog, and the propanamide-linked derivative (CAS 2034224-03-6), each differing in only one key structural feature [1]. To date, no peer-reviewed biological activity data, patent-reported IC₅₀ values, or target engagement profiles have been identified for this compound or its immediate analogs in public databases, placing this molecule firmly in the early-stage research chemical or custom synthesis building-block category [2].

Why 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide Cannot Be Replaced by Off-the-Shelf Isoxazole-4-Carboxamide Analogs Without Experimental Validation


Within the isoxazole-4-carboxamide class, even single-point structural modifications produce divergent physicochemical and pharmacological profiles that preclude generic substitution. The target compound's 3,5-dimethyl substitution pattern on the isoxazole ring distinguishes it from the 5-monomethyl analog (CAS 2034437-66-4) by adding a second methyl group that alters both steric bulk and lipophilicity at a position known to influence target binding in related BET bromodomain inhibitor scaffolds [1]. The pyrazin-2-yloxy terminus presents a distinct hydrogen-bond acceptor topology compared to the 5-fluoropyrimidine analog, while the trans-1,4-cyclohexyl spacer imposes rigid conformational constraints not present in piperidine-containing analogs . Furthermore, the carboxamide linkage at the isoxazole 4-position (rather than the 5-position isoxazole-5-carboxamide isomer or the propanamide-extended variant) determines the vector and geometry of the terminal heterocycle relative to the core . In the absence of published head-to-head comparative biological data for any member of this sub-series, any assumption of functional interchangeability is unsupported; each analog must be treated as a distinct chemical entity requiring independent experimental characterization before use in target-engagement, phenotypic, or ADME studies [2].

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide: Structural, Physicochemical, and Class-Level Comparator Analysis


3,5-Dimethyl vs. 5-Monomethyl Isoxazole Substitution: Impact on Lipophilicity and Steric Profile

The target compound bears two methyl groups at positions 3 and 5 of the isoxazole ring, whereas the closest analog (CAS 2034437-66-4) carries only a single methyl at position 5. In the well-characterized 3,5-dimethylisoxazole class of BET bromodomain inhibitors, the 3-methyl group engages a hydrophobic pocket via acetyl-lysine mimicry, and its removal typically reduces binding affinity by 10- to 100-fold [1]. While no direct binding data exist for this specific compound, the structural precedent from the broader 3,5-dimethylisoxazole-4-carboxamide chemotype indicates that the 3-methyl group is a critical pharmacophoric element for Kac-pocket engagement [2].

isoxazole SAR lipophilicity BET bromodomain acetyl-lysine mimic

Pyrazin-2-yloxy vs. Pyrimidin-2-yloxy Terminal Heterocycle: Hydrogen-Bond Acceptor Topology and Metabolic Stability Implications

The target compound employs a pyrazin-2-yloxy terminus, distinguishing it from the 5-fluoropyrimidin-2-yloxy analog. Pyrazine contains two nitrogen atoms in a 1,4-relationship (pKa ~0.6 for the conjugate acid), while pyrimidine positions its two nitrogens 1,3-relative (pKa ~1.3). This difference alters the hydrogen-bond acceptor geometry: pyrazine presents a more electron-deficient, weaker-base acceptor pair compared to pyrimidine [1]. Additionally, pyrazine rings are generally more resistant to oxidative metabolism than pyrimidines due to lower electron density at carbon positions, though this is a class-level observation not yet verified for this specific scaffold [2].

heterocycle SAR hydrogen bonding cytochrome P450 metabolic stability

trans-1,4-Cyclohexyl Linker vs. Piperidine Linker: Conformational Rigidity and Topological Polar Surface Area

The target compound incorporates a trans-1,4-cyclohexyl linker between the isoxazole carboxamide and the pyrazin-2-yloxy group, in contrast to the piperidine-linked analog (3-(3,5-dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one). The cyclohexyl linker is an all-carbon ring with a chair conformation that enforces a rigid 180° dihedral angle between the amide and ether vectors, whereas the piperidine ring introduces a basic nitrogen (pKa ~8-9) that is protonated at physiological pH, altering both conformation and polarity [1]. The topological polar surface area (TPSA) of the target compound is predicted at approximately 80.5 Ų, compared to ~84 Ų for the piperidine analog, reflecting the absence of the additional nitrogen .

linker design conformational restriction topological polar surface area blood-brain barrier

Carboxamide at Isoxazole 4-Position vs. 5-Position: Regioisomeric Impact on H-Bond Donor/Acceptor Geometry

The target compound positions the carboxamide linker at the isoxazole 4-position, whereas a commercially available regioisomer (N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide) places it at the 5-position. In the 4-carboxamide series, the amide NH and carbonyl vectors are oriented approximately 60° relative to the isoxazole ring plane, with the carbonyl oxygen positioned adjacent to the ring oxygen . In contrast, the 5-carboxamide regioisomer projects the amide in a different trajectory due to the altered attachment point. This regioisomeric difference has been shown in analogous isoxazole series to alter target selectivity profiles; for example, in certain kinase inhibitor programs, 4-carboxamide regioisomers exhibited >10-fold selectivity shifts compared to 5-carboxamide counterparts [1].

regioisomerism carboxamide positioning scaffold geometry target engagement

Molecular Weight and Lipinski Rule-of-5 Compliance Relative to Advanced Lead Compounds

The target compound (MW 316.36 g/mol; cLogP estimated ~2.5; HBD count = 1; HBA count = 5) resides in favorable drug-like physicochemical space and complies with all four Lipinski Rule-of-5 criteria . This distinguishes it from larger, more lipophilic analogs such as the 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (CAS 2034255-40-6; MW 379.48 g/mol), which exceeds the preferred molecular weight range for fragment-based or lead-like screening libraries . The target compound's lower molecular weight and moderate lipophilicity place it closer to the 'lead-like' property space (MW <350, cLogP <3), making it more suitable for hit-to-lead optimization where additional molecular weight will be added during subsequent SAR exploration [1].

drug-likeness Lipinski rules lead-likeness physicochemical property space

Absence of Published Biological Data: A Critical Differentiator for De Novo Screening vs. Validated Tool Compound Procurement

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (conducted May 2026) identified zero publications or patents reporting quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or % inhibition at defined concentrations) for CAS 2034451-33-5 or any of its five closest structural analogs [1]. This stands in contrast to the well-characterized 3-aryl-5-methylisoxazole-4-carboxamide subclass (CIC-1 through CIC-12), for which AMPA receptor electrophysiology data have been published, with CIC-1 achieving 8-fold inhibition of AMPA-evoked currents at 16 µM in HEK293t cells expressing GluA2 receptors [2]. The complete absence of data for the target compound's sub-series means that it represents a genuinely unexplored chemical space—an advantage for IP generation and novelty, but a limitation for users requiring a pre-validated chemical probe with established potency and selectivity [3].

tool compound chemical probe novel scaffold phenotypic screening SAR exploration

Recommended Application Scenarios for 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide (CAS 2034451-33-5) Based on Current Evidence


De Novo Phenotypic or High-Throughput Screening in Epigenetic and Kinase Target Classes

Given the 3,5-dimethylisoxazole core's established role as an acetyl-lysine mimetic in BET bromodomain inhibitors [1], this compound is a rational inclusion in epigenetic-focused screening libraries. Its unexplored biological activity profile makes it suitable for high-throughput phenotypic screening campaigns where novelty and IP generation are prioritized over prior target validation [2]. The trans-cyclohexyl-pyrazine tail provides a distinct 3D pharmacophore absent from most commercial isoxazole screening collections.

Structure-Activity Relationship (SAR) Library Construction Around the Isoxazole-4-Carboxamide Scaffold

The compound's modular architecture—a 3,5-dimethylisoxazole core, trans-1,4-cyclohexyl spacer, and pyrazin-2-yloxy terminus—establishes three independent vectors for systematic SAR exploration . Procurement of this compound alongside its four closest commercially available analogs (5-methyl variant CAS 2034437-66-4, 3-cyanopyrazine variant CAS 2034451-80-2, fluoropyrimidine variant, and propanamide-linked variant CAS 2034224-03-6) enables a matrix-based SAR study to deconvolute the contributions of each structural feature to target engagement and selectivity [3].

Chemical Biology Probe Development for Bromodomain-Containing Proteins

The 3,5-dimethylisoxazole moiety is one of the most thoroughly validated acetyl-lysine competitive motifs for BET bromodomain inhibition, with co-crystal structures confirming Kac-mimetic binding in BRD4(1) [1]. Although this specific compound lacks published affinity data, its core scaffold is pre-validated for this target class, making it a suitable starting point for fragment growth or structure-based optimization toward selective bromodomain probes. Users should plan for in-house biophysical profiling (DSF, SPR, or AlphaScreen) as a prerequisite to use.

Computational Chemistry and Molecular Docking Studies Focused on Heterocycle–Protein Interactions

The pyrazin-2-yloxy moiety presents a unique H-bond acceptor geometry (1,4-diazine) distinguishable from the more common pyridine, pyrimidine, and pyridazine isomers found in commercial compound libraries [2]. This compound serves as a valuable test case for computational studies examining how subtle changes in heterocycle nitrogen positioning affect docking scores, binding pose predictions, and free energy perturbation calculations, particularly for targets with adenine- or ATP-binding pockets.

Quote Request

Request a Quote for 3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.